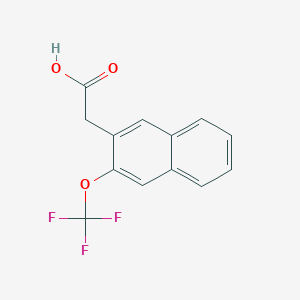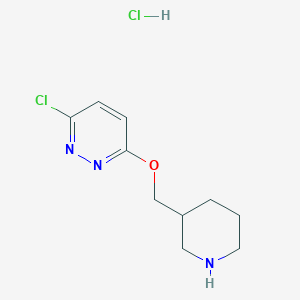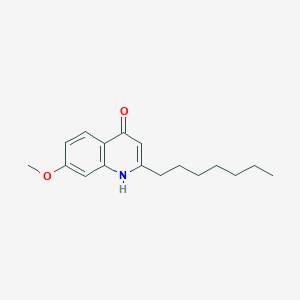
2-(Trifluoromethoxy)naphthalene-3-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)naphthalene-3-acetic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation of a naphthalene precursor using reagents such as trifluoromethyl hypofluorite or trifluoromethyl sulfonic acid . The reaction conditions often require the use of a catalyst and controlled temperature to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods: In an industrial setting, the production of 2-(Trifluoromethoxy)naphthalene-3-acetic acid may involve large-scale trifluoromethoxylation reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethoxy)naphthalene-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)naphthalene-3-acetic acid has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential antithrombotic agents and lipoxygenase inhibitors.
Materials Science: Its unique properties make it valuable for the development of novel materials with enhanced stability and performance.
Agrochemicals: The compound’s derivatives may exhibit herbicidal or fungicidal activity.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological systems. The compound may inhibit enzymes such as lipoxygenase, thereby preventing the formation of inflammatory mediators.
Comparación Con Compuestos Similares
2-Fluoro-2-(trifluoromethoxy)acetic acid: This compound also contains a trifluoromethoxy group and is used in similar applications.
Naphthalene-1-acetic acid: Another naphthalene derivative with an acetic acid moiety, used as a plant growth regulator.
Uniqueness: 2-(Trifluoromethoxy)naphthalene-3-acetic acid is unique due to the presence of both the trifluoromethoxy group and the naphthalene ring, which confer distinct chemical properties and reactivity. Its enhanced lipophilicity and metabolic stability make it particularly valuable in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C13H9F3O3 |
|---|---|
Peso molecular |
270.20 g/mol |
Nombre IUPAC |
2-[3-(trifluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)19-11-6-9-4-2-1-3-8(9)5-10(11)7-12(17)18/h1-6H,7H2,(H,17,18) |
Clave InChI |
CWEQPDMFKIKACQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)

![3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B11852445.png)
![3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11852446.png)


![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)
